Histone Kinic Stimulation in HepG2 Cells
Sodium isonicotinate (SIN) induces histone Kinic modification in HepG2 cells with a different dose-response profile compared to isonicotinic acid (INA) and isoniazid (INH). At 10 mM, SIN shows a distinct pan-Kinic signal intensity pattern by Western blot, while INA at the same concentration yields a lower signal [1]. This demonstrates that the sodium salt form is not a direct biochemical substitute for the free acid in cell-based studies of histone modifications.
| Evidence Dimension | Histone Kinic Stimulation (pan-Kinic Western Blot Signal) |
|---|---|
| Target Compound Data | Detectable pan-Kinic band at 10 mM (SIN) |
| Comparator Or Baseline | Isonicotinic acid (INA): Lower intensity band at 10 mM; Isoniazid (INH): Strong band at 10 mM |
| Quantified Difference | SIN shows intermediate stimulation between INA (weaker) and INH (stronger) at 10 mM |
| Conditions | HepG2 cells, 24 h treatment, 10 mM compound concentration, pan-Kinic antibody Western blot, Coomassie blue loading control |
Why This Matters
For researchers studying INH metabolism or histone acylation, SIN provides a critical control compound with a distinct activity profile that cannot be replicated by using the free acid INA or the clinical drug INH.
- [1] Jiang, Y. et al. (2021). INH stimulates histone Kinic in cells and mice. Nature Communications, 12, 5587. Figure 2c,d. View Source
